Apilimod mesylate
CAS No.: 870087-36-8
Cat. No.: VC0005399
Molecular Formula: C25H34N6O8S2
Molecular Weight: 610.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 870087-36-8 |
---|---|
Molecular Formula | C25H34N6O8S2 |
Molecular Weight | 610.7 g/mol |
IUPAC Name | methanesulfonic acid;N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine |
Standard InChI | InChI=1S/C23H26N6O2.2CH4O3S/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20;2*1-5(2,3)4/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28);2*1H3,(H,2,3,4)/b25-17+;; |
Standard InChI Key | GAJWNIKZLYZYSY-OKUPSQOASA-N |
Isomeric SMILES | CC1=CC(=CC=C1)/C=N/NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O |
SMILES | CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O |
Canonical SMILES | CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O |
Introduction
Mechanism of Action and Biochemical Effects
PIKfyve Inhibition and Lipid Dysregulation
Apilimod binds to the ATP-binding pocket of PIKfyve, inhibiting its kinase activity with an IC₅₀ of 0.4 nM for both PtdIns(3,5)P₂ and PtdIns5P synthesis in vitro . This dual inhibition disrupts phosphoinositide metabolism, leading to:
-
Accumulation of PtdIns3P: Arrested consumption of PtdIns3P for PtdIns(3,5)P₂ synthesis results in a 2-fold increase in PtdIns3P levels, altering endosomal signaling .
-
Lysosomal Dysfunction: Reduced PtdIns(3,5)P₂ causes aberrant lysosomal swelling and cytoplasmic vacuolization, impairing autophagic flux and nutrient sensing .
Transcriptional and Cellular Consequences
PIKfyve inhibition activates transcription factor EB (TFEB), a master regulator of lysosomal biogenesis. In B-cell non-Hodgkin lymphoma (B-NHL) models, apilimod treatment increased nuclear TFEB localization by 3.5-fold, upregulating lysosomal and autophagy-related genes (e.g., LAMP1, CTSB) . Paradoxically, this compensatory response exacerbates metabolic stress, leading to caspase-dependent apoptosis in malignant B-cells .
Preclinical Research and Anticancer Activity
In Vitro Efficacy
Apilimod exhibited potent cytotoxicity across B-NHL subtypes (DLBCL, follicular lymphoma, mantle cell lymphoma) with IC₅₀ values of 20–65 nM . Normal immune cells (e.g., CD19+ B-cells, T-cells) showed >10-fold higher resistance, suggesting a therapeutic window . CRISPR screening identified lysosomal genes (VPS11, ATG7) as critical determinants of apilimod sensitivity .
In Vivo Studies
In xenograft models of diffuse large B-cell lymphoma (DLBCL), apilimod monotherapy (10 mg/kg oral, daily) reduced tumor volume by 78% over 21 days . Combination with ibrutinib or rituximab enhanced efficacy, achieving complete remission in 40% of treated mice . Resistance mechanisms involve a PIKfyve N1939K mutation, which reduces apilimod binding affinity by 150-fold .
Clinical Trial Outcomes
Oncology Trials
Phase I/II in B-NHL (NCT02594384):
Apilimod showed activity in relapsed/refractory DLBCL, with responses correlated with tumor PIKfyve expression .
Inflammatory Diseases
Phase II in Crohn’s Disease (NCT00402960):
A randomized, double-blind trial (n=220) comparing apilimod (50 mg/day, 100 mg/day) to placebo found no significant difference in clinical response (CDAI-100: 28% vs. 24%) or remission rates at day 29 . Elevated CRP (>10 mg/L) subgroups also showed no benefit, leading to discontinuation of development for Crohn’s disease .
Pharmacological Profile
Pharmacokinetics
Current Developments and Future Directions
Amyotrophic Lateral Sclerosis (ALS)
COVID-19 and Viral Infections
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume